2,6-Dichloro-4-ethynylaniline
Description
2,6-Dichloro-4-ethynylaniline is a substituted aniline derivative characterized by chlorine atoms at the 2 and 6 positions of the aromatic ring and an ethynyl group (-C≡CH) at the 4 position. The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific reactions . The chlorine substituents are electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution reactions to specific sites. This compound is of interest in pharmaceutical and materials science research due to its dual functionality, combining halogenated aromatic stability with ethynyl reactivity.
Properties
Molecular Formula |
C8H5Cl2N |
|---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
2,6-dichloro-4-ethynylaniline |
InChI |
InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 |
InChI Key |
KUCTZDICHASXFH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethynylaniline typically involves the halogenation of aniline derivatives followed by the introduction of the ethynyl group. One common method is the chlorination of 4-ethynylaniline using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,6-Dichloro-4-ethynylaniline can be achieved through a multi-step process involving the chlorination of aniline derivatives followed by the introduction of the ethynyl group. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while oxidation can produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2,6-Dichloro-4-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethynylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethynyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Dichloroaniline Derivatives
Key Compounds :
- 2,6-Dichloroaniline (C₆H₅Cl₂N): Lacks the ethynyl group but shares the 2,6-dichloro substitution pattern. It is commonly used as an intermediate in agrochemical synthesis. The absence of the ethynyl group limits its utility in click chemistry but enhances its stability in acidic environments .
- 2,4-Dichloroaniline (C₆H₅Cl₂N): Features chlorine atoms at positions 2 and 3. The altered substitution pattern increases its reactivity in nucleophilic aromatic substitution compared to 2,6-dichloroaniline derivatives .
- 3,5-Dichloroaniline (C₆H₅Cl₂N): Chlorines at meta positions reduce steric hindrance, making it more reactive in coupling reactions but less effective in sterically demanding applications .
Table 1: Dichloroaniline Derivatives
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 2,6-Dichloro-4-ethynylaniline | C₈H₅Cl₂N | 2,6-Cl; 4-ethynyl | Click chemistry, polymer synthesis |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 2,6-Cl | Agrochemical intermediates |
| 2,4-Dichloroaniline | C₆H₅Cl₂N | 2,4-Cl | Dye and pesticide synthesis |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 3,5-Cl | Pharmaceutical intermediates |
Ethynyl-Substituted Anilines
Key Compounds :
- 4-Ethynylaniline (C₈H₇N): Contains an ethynyl group at position 4 but lacks chlorine substituents. The absence of electron-withdrawing groups increases electron density on the ring, making it more reactive in electrophilic substitutions but less stable under oxidative conditions .
- 4-[2-(4-Nitrophenyl)ethenyl]aniline (C₁₄H₁₂N₂O₂): Features an ethenyl (-CH=CH-) linkage instead of ethynyl. The conjugated double bond system alters UV-Vis absorption properties, making it suitable for optoelectronic applications .
Table 2: Ethynyl-Substituted Anilines
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 2,6-Dichloro-4-ethynylaniline | C₈H₅Cl₂N | 2,6-Cl; 4-ethynyl | Targeted drug delivery, polymer crosslinking |
| 4-Ethynylaniline | C₈H₇N | 4-ethynyl | Fluorescent probes, organic electronics |
| 4-[2-(4-Nitrophenyl)ethenyl]aniline | C₁₄H₁₂N₂O₂ | 4-ethenyl; 4-nitro | Optoelectronic materials |
Functionalized Anilines with Mixed Substituents
Key Compounds :
- 4-Chloro-2,6-dimethylaniline (C₈H₁₀ClN): Combines methyl and chlorine groups. Methyl substituents are electron-donating, counteracting the electron-withdrawing effects of chlorine, which broadens its reactivity in alkylation reactions .
- 4-((Dimethylamino)methyl)aniline hydrochloride (C₉H₁₅ClN₂): Features a dimethylamino-methyl group, enhancing solubility in polar solvents. The hydrochloride salt form improves stability for biological studies .
Table 3: Mixed-Substituent Anilines
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 2,6-Dichloro-4-ethynylaniline | C₈H₅Cl₂N | 2,6-Cl; 4-ethynyl | Reactive intermediate in catalysis |
| 4-Chloro-2,6-dimethylaniline | C₈H₁₀ClN | 2,6-CH₃; 4-Cl | Dye manufacturing, corrosion inhibitors |
| 4-((Dimethylamino)methyl)aniline hydrochloride | C₉H₁₅ClN₂ | 4-(CH₂N(CH₃)₂); HCl salt | Biochemical assays, pH-sensitive probes |
Unique Properties of 2,6-Dichloro-4-ethynylaniline
The combination of 2,6-dichloro substitution and 4-ethynyl functionality distinguishes this compound:
Reactivity : The ethynyl group enables participation in click chemistry, while chlorine atoms stabilize the ring for controlled substitutions.
Electronic Effects : Chlorine atoms reduce electron density, directing electrophilic attacks to the para position relative to the ethynyl group.
Applications: Potential uses include: Pharmaceuticals: As a building block for kinase inhibitors or antibody-drug conjugates. Materials Science: Crosslinking agent in conductive polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
